molecular formula C21H20N2O3S B1683123 TH-263 CAS No. 313520-94-4

TH-263

Cat. No.: B1683123
CAS No.: 313520-94-4
M. Wt: 380.5 g/mol
InChI Key: QDGVJMITKNOVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH263 involves the reaction of benzylamine with 4-(benzylsulfamoyl)benzoic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of TH263 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

TH263 primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives of TH263, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

TH263 does not exhibit inhibitory activity towards LIMK1 and LIMK2, making it an ideal negative control. Its mechanism of action involves binding to the active site of LIM kinases without inducing any conformational changes or catalytic activity. This allows researchers to differentiate between specific and non-specific effects of LIM kinase inhibitors in their experiments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TH263

TH263 is unique in its lack of inhibitory activity towards LIMK1 and LIMK2, making it an essential tool for validating the specificity of LIM kinase inhibitors. Its structural similarity to active inhibitors like TH257 allows for direct comparison in experimental setups, providing valuable insights into the mechanisms of LIM kinase inhibition .

Properties

IUPAC Name

N-benzyl-4-(benzylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)27(25,26)23-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGVJMITKNOVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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